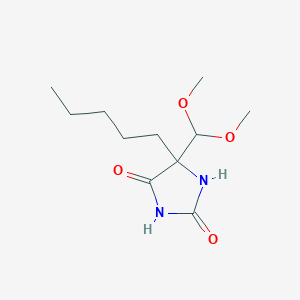![molecular formula C17H29NO4 B12931456 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. The compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butoxycarbonyl)amino)spiro[55]undecane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include di-tert-butyl dicarbonate for Boc protection and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc-protected amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its spirocyclic structure and Boc-protected amine group make it a valuable building block for the development of new compounds .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under mild conditions, allowing the compound to participate in various biochemical pathways. The spirocyclic core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
Spiro[5.5]undecane-2-carboxylic acid: This compound shares the spirocyclic core but lacks the Boc-protected amine group.
9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group
Uniqueness
The uniqueness of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid lies in its combination of a spirocyclic core and a Boc-protected amine group. This combination provides a versatile platform for chemical modifications and applications in various fields .
特性
分子式 |
C17H29NO4 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-13-6-9-17(10-7-13)8-4-5-12(11-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
VHGACKBOLVGGQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCCC(C2)C(=O)O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
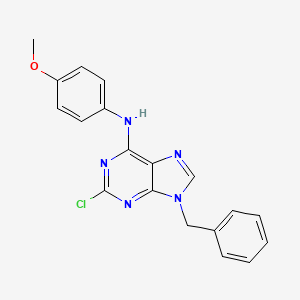
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)

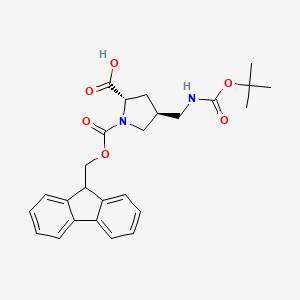

![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
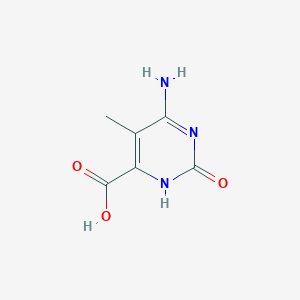

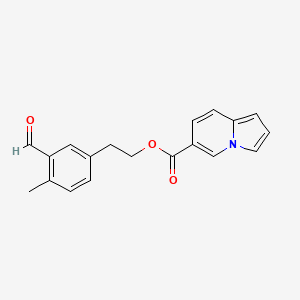
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
